molecular formula C11H8BrFN2O2 B8306645 (5-Bromo-2-fluoro-phenyl)-diazo-acetic acid allyl ester

(5-Bromo-2-fluoro-phenyl)-diazo-acetic acid allyl ester

Cat. No.: B8306645
M. Wt: 299.10 g/mol
InChI Key: HRDCCUPLLXHJBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Bromo-2-fluoro-phenyl)-diazo-acetic acid allyl ester is a useful research compound. Its molecular formula is C11H8BrFN2O2 and its molecular weight is 299.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H8BrFN2O2

Molecular Weight

299.10 g/mol

IUPAC Name

prop-2-enyl 2-(5-bromo-2-fluorophenyl)-2-diazoacetate

InChI

InChI=1S/C11H8BrFN2O2/c1-2-5-17-11(16)10(15-14)8-6-7(12)3-4-9(8)13/h2-4,6H,1,5H2

InChI Key

HRDCCUPLLXHJBS-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C(=[N+]=[N-])C1=C(C=CC(=C1)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (4.2 ml, 28 mmol) in THF (24 ml) at 23° C. was added a solution of (5-bromo-2-fluoro-phenyl)-acetic acid allyl ester (intermediate B3A) (7.29 g, 27 mmol) and commercially available p-acetamidobenzenesulfonyl azide ([CAS No. 2158-14-7], 6.94 g, 28 mmol) in THF (48 ml) over 1 h. The mixture was stirred for 5 h at 23° C. Then it was quenched with sat. aqueous ammonium chloride solution, diluted with ethyl acetate, and the organic layer was washed with brine and dried over sodium sulfate. Removal of the solvent in vacuum left a yellow oil, which was purified by silica gel column chromatography with hexane/ethyl acetate to give the title compound as a yellow solid (7.344 g, 92%). MS (ISP): m/z=316.1 [(M+NH4)+] and 318.0 [(M+2+NH4)+].
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
7.29 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Name
Quantity
48 mL
Type
solvent
Reaction Step Two
Yield
92%

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